1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one
Overview
Description
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one (MDMP) is a compound that has been studied extensively due to its wide range of applications in the scientific and medical fields. MDMP is a cyclic ketone that has been used in various research applications, including synthesis, medicinal chemistry, and pharmacology. In addition, MDMP has been studied for its potential therapeutic applications, including as an anticonvulsant, an antiarrhythmic, and an anti-inflammatory agent.
Scientific Research Applications
- Scientific Field : Biocatalysis
- Application Summary : An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine, which is a valuable intermediate for the synthesis of rivastigmine, a highly potent drug for the treatment of early stage Alzheimer’s disease .
- Methods of Application : The three-part vessel system developed for this purpose consists of a membrane reactor for the continuous synthesis of the product amine, a saturator vessel for the continuous supply of the amine donor isopropylammonium and the precipitating reagent 3,3-diphenylpropionate, and a crystallizer in which the product amine can continuously precipitate as (S)-1-(3-methoxyphenyl)ethylammonium-3,3-diphenylpropionate .
- Results or Outcomes : The high selectivity of biocatalysts results also frequently in less or even no side reactions, which itself yields higher process and atom efficiencies .
properties
IUPAC Name |
1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)11(13)9-6-5-7-10(8-9)14-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTMKVLYPISCRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642463 | |
Record name | 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one | |
CAS RN |
32578-12-4 | |
Record name | 1-(3-Methoxyphenyl)-2,2-dimethyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32578-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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